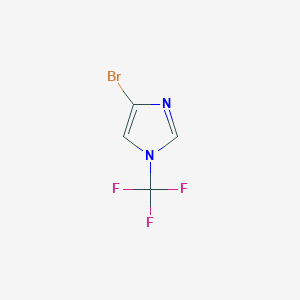

4-BROMO-1-(TRIFLUOROMETHYL)-1H-IMIDAZOLE

Description

Significance of Imidazole (B134444) Scaffolds in Synthetic Chemistry

First synthesized in 1858 by Heinrich Debus, the imidazole nucleus is an aromatic, planar 5-membered ring that is soluble in water and other polar solvents. tsijournals.comnih.gov This structure is a versatile building block due to several key features. It is amphoteric, meaning it can act as both an acid and a base. tsijournals.compharmaguideline.com The electron-rich nature of the ring and the presence of two nitrogen atoms allow it to participate in a wide array of chemical transformations and interactions, including hydrogen bonding, coordination with metals, and various intermolecular forces. researchgate.net

The imidazole scaffold is a constituent of the essential amino acid histidine and the hormone histamine, highlighting its biological relevance. tsijournals.compharmaguideline.com Furthermore, this ring system is a core component of many widely used drugs, such as the antifungal agent ketoconazole, the antibiotic metronidazole, and the anticancer drug dacarbazine. researchgate.netpharmaguideline.com The ability of the imidazole ring to serve as a bioisostere for other functional groups and its capacity to be readily functionalized have made it a "privileged structure" in drug discovery and a valuable synthon in organic synthesis. researchgate.netnih.gov The development of efficient synthetic methodologies, such as the van Leusen and Debus-Radziszewski syntheses, has further cemented its importance by providing accessible routes to a diverse range of substituted imidazoles. mdpi.com

The Role of Halogenation and Trifluoromethylation in Modulating Imidazole Reactivity and Synthetic Utility

The introduction of halogen atoms and trifluoromethyl (CF3) groups onto the imidazole ring profoundly alters its electronic properties, reactivity, and lipophilicity, thereby enhancing its utility in synthesis and medicinal chemistry.

Halogenation , particularly bromination, provides a chemical handle for further molecular elaboration. arxiv.org The bromine atom in a compound like 4-bromo-1H-imidazole can be readily displaced or participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of carbon-carbon and carbon-heteroatom bonds. guidechem.comontosight.ai This makes halogenated imidazoles key intermediates for creating more complex and diverse molecular libraries. guidechem.com The position of the halogen influences the regioselectivity of subsequent reactions. Halogenation can be achieved through various methods, including the use of elemental bromine, N-bromosuccinimide (NBS), or via N-oxide intermediates, offering chemists control over the functionalization of the imidazole core. guidechem.comresearchgate.netresearchgate.netbeilstein-journals.org

Trifluoromethylation has become a crucial strategy in modern drug design. mdpi.com The trifluoromethyl group is a strong electron-withdrawing group, which can significantly impact the pKa of the imidazole ring, making the N-H proton more acidic. mdpi.com Its high electronegativity and lipophilicity can enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. mdpi.com The introduction of a CF3 group can be accomplished through various methods, including radical trifluoromethylation using reagents like the Langlois' reagent (CF3SO2Na). researchgate.netresearchgate.net The development of N-trifluoromethylation strategies has also provided direct routes to N-CF3 azoles, which are valuable targets in medicinal chemistry. nih.gov

The combination of a bromine atom and a trifluoromethyl group in 4-Bromo-1-(trifluoromethyl)-1H-imidazole creates a highly versatile and synthetically valuable building block. The electron-withdrawing trifluoromethyl group at the N1 position influences the reactivity of the C-Br bond at the C4 position, making it a unique substrate for a range of chemical transformations.

Overview of Research Directions for this compound

Research involving this compound is primarily focused on its application as a versatile intermediate in organic synthesis. The dual functionality of this compound—a reactive bromine atom for cross-coupling and a trifluoromethyl group for modulating physicochemical properties—makes it an attractive starting material for the synthesis of novel, highly functionalized imidazole derivatives.

Current research efforts are exploring its utility in the following areas:

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. Researchers are investigating its use in Suzuki, Stille, and Sonogashira couplings to introduce various aryl, heteroaryl, and alkynyl substituents at the 4-position of the imidazole ring. These reactions are fundamental for building complex molecular frameworks for potential pharmaceutical agents and materials science applications.

Synthesis of Biologically Active Molecules: Given the prevalence of the imidazole scaffold in medicinal chemistry, this compound serves as a key precursor for the synthesis of new potential therapeutic agents. The trifluoromethyl group is a well-established feature in many modern drugs, and its incorporation into novel imidazole structures is a promising strategy for enhancing biological activity and pharmacokinetic profiles.

Development of Novel Functional Materials: The unique electronic properties conferred by the trifluoromethyl group make trifluoromethylated imidazoles interesting candidates for the development of new functional materials, such as ionic liquids and organic light-emitting diode (OLED) components. Research is underway to incorporate this building block into larger conjugated systems to explore their photophysical properties.

The synthesis of this compound itself presents a synthetic challenge, often requiring multi-step sequences. A common approach involves the initial bromination of an imidazole precursor, followed by N-trifluoromethylation. For example, 4-bromo-1H-imidazole can be prepared, which is then subjected to trifluoromethylation. The synthesis of related compounds, such as 4-bromo-2-nitro-1H-imidazole, often involves protection-deprotection strategies to achieve the desired regioselectivity. google.com

The following table summarizes the key reactive sites and their potential transformations for this compound, highlighting its synthetic potential.

| Reactive Site | Type of Reaction | Potential Reagents/Conditions | Resulting Functional Group |

| C4-Br Bond | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |

| C4-Br Bond | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group |

| C4-Br Bond | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group |

| Imidazole Ring | Lithiation then Electrophilic Quench | n-BuLi, then Electrophile (e.g., CO2) | Carboxylic acid at C2/C5 |

The continued exploration of the reactivity and applications of this compound is expected to yield novel molecules with significant potential in both medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(trifluoromethyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF3N2/c5-3-1-10(2-9-3)4(6,7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMOUDITDVWTPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253632-50-5 | |

| Record name | 4-bromo-1-(trifluoromethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Pathways of 4 Bromo 1 Trifluoromethyl 1h Imidazole

Halogen Reactivity: Transformations of the Bromine Atom

The bromine atom on the imidazole (B134444) ring is a versatile handle for introducing a wide range of functional groups. This is primarily achieved through cross-coupling reactions, nucleophilic aromatic substitution, and metalation reactions.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 4-bromo-1-(trifluoromethyl)-1H-imidazole, these reactions are crucial for the synthesis of more complex derivatives.

Palladium catalysts are widely employed to facilitate the coupling of this compound with various partners. These reactions typically proceed with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoimidazole with an organoboron compound. It is a versatile method for creating carbon-carbon bonds.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the bromoimidazole and a terminal alkyne.

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling the bromoimidazole with amines. An efficient method for the palladium-catalyzed amination of unprotected bromoimidazoles has been developed, utilizing a Pd precatalyst with the bulky biarylphosphine ligand tBuBrettPhos (L4). acs.org This method allows for the preparation of a broad range of aminoimidazoles under mild conditions. acs.org The choice of ligand has been shown to be critical for the success of these amination reactions. acs.orgnih.gov

Table 1: Ligand Effects in the Palladium-Catalyzed Amination of 4-Bromo-1H-imidazole

| Entry | Precatalyst | Ligand | Conversion (%) | Yield (%) |

| 1 | P1 | L1 | 27 | 13 |

| 2 | P2 | L2 | 7 | 0 |

| 3 | P3 | L3 | 100 | 77 |

| 4 | P4 | L4 | 100 | 85 (87) |

| 5 | P5 | L5 | 4 | 0 |

| 6 | P6 | L6 | 8 | 0 |

Reaction conditions: HetArBr (0.3 mmol), aniline (B41778) (0.36 mmol), LHMDS (0.66 mmol). Determined based on the 1H NMR of the crude reaction mixture using 1,3,5-trimethoxybenzene (B48636) as internal standard, average of two runs. nih.gov

Copper-catalyzed reactions provide an alternative to palladium-based methods and are often more cost-effective. These reactions can be used to form a variety of bonds, including carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. For instance, copper catalysis plays a significant role in trifluoromethylselenolation reactions. beilstein-journals.org Copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents is another example of the utility of copper in forming carbon-carbon bonds. nih.gov

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. nih.gov The trifluoromethyl group at the N1 position of this compound enhances the electrophilicity of the imidazole ring, making it more susceptible to nucleophilic attack. This allows for the displacement of the bromine atom by a variety of nucleophiles. While classical SNAr reactions are often considered stepwise, recent studies have shown that many are concerted. semanticscholar.org

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic and heteroaromatic compounds. organic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orguwindsor.ca The resulting organometallic species can then react with various electrophiles. However, attempts at 4-lithiation of some protected imidazole derivatives have been reported to fail, leading to substitution at other positions. researchgate.net The success of these reactions is highly dependent on the nature of the directing group and the reaction conditions. baranlab.orguwindsor.ca

Trifluoromethyl Group Reactivity: Influence and Transformations

Electron-Withdrawing Effects on Imidazole Ring

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. mdpi.comnih.gov Its attachment to the nitrogen atom of the imidazole ring significantly reduces the electron density of the entire heterocyclic system through a strong inductive effect. nih.gov This electron deficiency, or deactivation, has several important consequences for the molecule's reactivity.

| Property | Effect of N1-Trifluoromethyl Group | Consequence for Reactivity |

|---|---|---|

| Electron Density | Significantly reduced across the imidazole ring | Decreased reactivity towards electrophiles; Increased reactivity towards nucleophiles |

| Acidity | Increased acidity of ring C-H protons | Facilitates deprotonation and subsequent reactions |

| Orbital Energies | Lowers LUMO (Lowest Unoccupied Molecular Orbital) energy | Enhances susceptibility to nucleophilic attack |

| Aromaticity | Reduces aromatic character due to electron withdrawal | Potentially alters stability and reaction pathways |

Potential for Defluorination and Further Fluorination

The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group generally stable. mdpi.com However, under specific conditions, defluorination can occur. Reductive defluorination of trifluoromethylarenes and heterocyclic substrates has been achieved using various methods, including photoredox catalysis. acs.org For instance, the selective reduction of a CF₃ group to a difluoromethyl (CF₂H) group can be accomplished through a base-promoted elimination, which may be applicable to heterocyclic systems. bris.ac.uknih.gov The success of such reactions often depends on the electronic nature of the substrate; electron-deficient systems can be more amenable to reductive defluorination. acs.org

Spontaneous aqueous defluorination has also been observed for certain trifluoromethylphenols, proceeding through hydrolysis, particularly under alkaline conditions. rsc.org This suggests that under specific pH conditions, the CF₃ group on the imidazole ring could potentially undergo hydrolysis, although the N-CF₃ linkage presents a different chemical environment.

Further fluorination of the this compound is unlikely to occur on the trifluoromethyl group itself. However, fluorination could potentially be directed at the available carbon positions on the imidazole ring via electrophilic fluorination, although this would be challenging due to the ring's deactivated nature. Alternatively, a halogen exchange reaction (e.g., replacing the bromine at C4 with fluorine) could be a viable pathway to introduce another fluorine atom into the molecule.

Reactions at the Trifluoromethyl Group (e.g., Trifluoromethylthiolation)

Direct chemical transformation of the highly stable trifluoromethyl group is challenging. However, reactions involving the introduction of trifluoromethyl-containing moieties onto other molecules are common. For example, the synthesis of 2-trifluoromethylsulfanyl-imidazoles has been achieved through a one-pot protocol involving a sulfur-transfer reaction followed by electrophilic trifluoromethylation with a Togni reagent. nih.gov

While this demonstrates a method to introduce a trifluoromethylthio (SCF₃) group, reactions modifying an existing N-CF₃ group are less common. The N-CF₃ bond can be cleaved under certain reductive conditions. The reactivity of the CF₃ group itself is largely limited to radical reactions or transformations under harsh conditions that are often not compatible with the rest of the molecule.

Imidazole Ring Reactivity and Aromaticity Considerations

The aromaticity of the imidazole ring in this compound is diminished by the strong electron-withdrawing effect of the N-trifluoromethyl group. This reduced aromaticity, coupled with the inductive effects of both the bromo and trifluoromethyl substituents, governs the regioselectivity and feasibility of substitution reactions.

Electrophilic Aromatic Substitution on the Imidazole Core

Electrophilic aromatic substitution (SₑAr) is a hallmark reaction of aromatic compounds. wikipedia.org However, the imidazole ring in this compound is strongly deactivated towards electrophiles. The N1-trifluoromethyl group and the C4-bromo group both withdraw electron density, making the ring electron-poor and thus a poor nucleophile. acs.org

Should an electrophilic substitution reaction be forced to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The imidazole nitrogen atoms and the substituents guide the regioselectivity. In N-substituted imidazoles, electrophilic attack typically occurs at the C5 position, as it is the most electron-rich carbon. However, the strong deactivating effect of the N1-CF₃ group would significantly hinder reactions such as nitration, halogenation, and Friedel-Crafts reactions. acs.org Studies on 2- and 4-(trifluoromethyl)imidazoles have shown that electrophilic substitution, while difficult, can provide nitro and halo derivatives. acs.org

| Position | Electronic Influence of Substituents | Predicted Reactivity in SₑAr |

|---|---|---|

| C2 | Positioned between two nitrogen atoms; electron-deficient | Highly unlikely to be attacked by an electrophile |

| C4 | Occupied by bromine; deactivated by CF₃ group | Site is blocked |

| C5 | Adjacent to N1-CF₃ and C4-Br; most likely site for attack despite deactivation | Favored position for substitution, but reaction requires harsh conditions |

Nucleophilic Attack on the Imidazole Ring

The electron-poor nature of the 1-(trifluoromethyl)imidazole ring makes it a good candidate for nucleophilic aromatic substitution (SₙAr). The bromine atom at the C4 position is a potential leaving group. A strong nucleophile could attack the carbon bearing the bromine, leading to its displacement. This type of reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com

The C2 position is also highly electron-deficient due to its proximity to both nitrogen atoms and could be a site for nucleophilic attack, potentially leading to ring-opening. Nucleophilic attack on the imidazole ring can also be a key step in the formation of other complex molecules.

Ring-Opening and Ring-Closing Reactions

The synthesis of N-trifluoromethylazoles can be achieved through various cyclization strategies. researchgate.netnih.gov For example, [3+2] cycloaddition reactions between N-CF₃ nitrilium derivatives and 1,3-dipoles can yield N-trifluoromethylated imidazoles. nih.gov Another approach involves the reaction of trifluoromethyl(α-bromoalkenyl)ketones with benzimidamides, which proceeds via an aza-Michael initiated ring closure. benthamdirect.comnih.gov Ring transformation reactions, where one heterocyclic ring is converted into another, have also been used to synthesize trifluoromethyl-imidazoles from precursors like mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates. nih.gov

While these methods focus on the construction of the ring, ring-opening of the stable N-trifluoromethyl imidazole core would require significant energy input. Such reactions might be initiated by a nucleophilic attack at the C2 position, which is particularly electrophilic. Cleavage of the ring would disrupt its aromaticity and is generally not a favored process under standard conditions.

Tautomerism and Its Impact on Reactivity

The phenomenon of tautomerism is a critical aspect of the chemistry of imidazoles, influencing their reactivity and biological activity. In the case of this compound, the interplay of the bromo and trifluoromethyl substituents on the imidazole ring introduces complex electronic effects that govern its tautomeric equilibrium and subsequent reaction pathways.

Due to the substitution pattern, this compound can, in principle, exist in two tautomeric forms when the trifluoromethyl group is not yet affixed to a nitrogen, i.e., for the precursor 4-bromo-1H-imidazole. This annular tautomerism involves the migration of a proton between the two nitrogen atoms of the imidazole ring. The two possible tautomers are 4-bromo-1H-imidazole and 5-bromo-1H-imidazole.

The position of this equilibrium is significantly influenced by the electronic properties of the substituents on the imidazole ring. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) reduces the electron density of the imidazole ring. Consequently, the acidity of the N-H proton is increased, and the basicity of the nitrogen atoms is decreased.

When considering the precursor, 4(5)-bromo-1H-imidazole, the bromine atom also exerts an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The inductive effect generally dominates for halogens in heterocyclic systems. Therefore, both the bromo and the trifluoromethyl groups (once the latter is attached to a nitrogen) will decrease the basicity of the nitrogen atoms.

For 4(5)-bromo-1H-imidazole, the tautomeric equilibrium will favor the form where the proton resides on the nitrogen atom further away from the electron-withdrawing bromo substituent. This leads to a preference for the 4-bromo-1H-imidazole tautomer over the 5-bromo-1H-imidazole tautomer. The subsequent N-alkylation with a trifluoromethyl group would then predominantly yield this compound.

| Tautomer | Structure | Relative Stability | Key Influencing Factors |

|---|---|---|---|

| 4-Bromo-1H-imidazole | Br-C3H2N2-H | More Stable | Proton is on the nitrogen further from the electron-withdrawing bromine atom. |

| 5-Bromo-1H-imidazole | Br-C3H2N2-H | Less Stable | Proton is on the nitrogen closer to the electron-withdrawing bromine atom, leading to greater electrostatic repulsion. |

Note: The table describes the tautomerism of the precursor 4(5)-bromo-1H-imidazole, which is foundational to understanding the structure of this compound.

The tautomeric equilibrium has a profound impact on the reactivity of the imidazole ring. The electron density distribution, and thus the nucleophilicity and electrophilicity of the ring atoms, differs between the tautomers.

In the case of this compound, the presence of the strongly electron-withdrawing trifluoromethyl group on N1 significantly deactivates the imidazole ring towards electrophilic substitution. The bromine atom at the C4 position further contributes to this deactivation. Any potential electrophilic attack would be directed to the less electron-deficient positions.

The specific reaction pathways are therefore dictated by the electronic landscape established by the substituents. For instance, reactions involving deprotonation will be facilitated by the increased acidity of the remaining C-H bonds, while reactions requiring a nucleophilic imidazole ring will be significantly hindered.

| Reaction Type | Reactivity of this compound | Influence of Substituents |

|---|---|---|

| Electrophilic Aromatic Substitution | Strongly Deactivated | The -CF3 and -Br groups are strong electron-withdrawing groups, reducing the nucleophilicity of the imidazole ring. |

| Nucleophilic Aromatic Substitution | Activated | The electron-deficient nature of the ring, enhanced by both substituents, makes it more susceptible to attack by nucleophiles. The bromine at C4 can act as a leaving group. |

| Deprotonation | Facilitated | The electron-withdrawing groups increase the acidity of the C-H protons on the imidazole ring. |

Advanced Characterization and Spectroscopic Analysis in Research

High-Resolution Mass Spectrometry for Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of 4-bromo-1-(trifluoromethyl)-1H-imidazole and elucidating the mechanisms of reactions in which it participates. By providing exact mass measurements to within a few parts per million (ppm), HRMS allows for the confident determination of molecular formulas for starting materials, intermediates, and products.

In mechanistic studies, HRMS can identify transient or low-concentration species, offering direct evidence for proposed reaction pathways. For instance, in a substitution reaction where the bromine atom is replaced, HRMS can track the disappearance of the isotopic pattern characteristic of a bromine-containing compound and the appearance of a new ion corresponding to the product. The precise mass difference confirms the transformation.

Table 1: Illustrative HRMS Data for this compound

| Ion/Fragment | Chemical Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

| Molecular Ion [M]+ | C₄H₂BrF₃N₂ | 213.9408 | 213.9405 |

| [M-Br]+ | C₄H₂F₃N₂ | 135.0170 | 135.0168 |

| [M-CF₃]+ | C₃H₂BrN₂ | 144.9456 | 144.9459 |

Note: The table is illustrative, demonstrating the principle of HRMS analysis.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a multi-nuclear approach provides a complete picture of the atomic arrangement and electronic environment within the molecule.

One-dimensional NMR experiments targeting different nuclei (¹H, ¹³C, ¹⁹F, and ¹⁵N) each provide unique and complementary information for unambiguous structural assignment. nih.gov

¹H NMR: The proton NMR spectrum reveals the number and environment of hydrogen atoms. For this compound, two distinct signals are expected for the protons on the imidazole (B134444) ring, with chemical shifts influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups. researchgate.netchemicalbook.com

¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom. The chemical shifts indicate the electronic environment, with carbons bonded to electronegative atoms (N, Br, F) appearing at characteristic downfield positions. spectrabase.comspectrabase.com

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is particularly informative. A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift provides a sensitive probe of the electronic environment at the N1 position of the imidazole ring.

¹⁵N NMR: Although less common, ¹⁵N NMR can directly probe the nitrogen atoms of the imidazole ring. researchgate.net The two nitrogen atoms are in different chemical environments—one is bonded to the trifluoromethyl group, and the other is a pyridine-like nitrogen—resulting in distinct chemical shifts that can confirm the substitution pattern.

Table 2: Predicted 1D NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.5 - 7.8 | Singlet | H-2 or H-5 |

| ¹H | ~7.3 - 7.6 | Singlet | H-5 or H-2 |

| ¹³C | ~135 - 140 | Singlet | C-2 |

| ¹³C | ~120 - 125 (quartet, JCF) | Quartet | C(CF₃) |

| ¹³C | ~115 - 120 | Singlet | C-5 |

| ¹³C | ~100 - 105 | Singlet | C-4 (C-Br) |

| ¹⁹F | ~ -60 to -70 | Singlet | -CF₃ |

Note: Chemical shifts are estimates based on related structures and are solvent-dependent.

Two-dimensional (2D) NMR experiments are essential for establishing through-bond and through-space correlations, confirming the connectivity of the molecular framework. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, a cross-peak between the two imidazole ring protons would confirm their proximity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals to their corresponding ¹³C signals on the imidazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would be expected between the protons on the ring and various carbon atoms, and crucially, between the fluorine atoms of the CF₃ group and the C-2 carbon, confirming the N1-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close in space, regardless of bonding. While less critical for this rigid planar molecule, it can help confirm spatial relationships in more complex derivatives.

Table 3: Expected Key 2D NMR Correlations

| Experiment | Correlation From | Correlation To | Information Gained |

| HSQC | H-2 | C-2 | Direct C-H attachment |

| HSQC | H-5 | C-5 | Direct C-H attachment |

| HMBC | H-2 | C-4, C-5 | 2- and 3-bond connectivity |

| HMBC | H-5 | C-2, C-4 | 2- and 3-bond connectivity |

| HMBC | ¹⁹F (CF₃) | C-2 | Confirms N1-CF₃ linkage |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific structure for this compound is not detailed in the provided search results, analysis of related bromo- and trifluoromethyl-substituted heterocyclic compounds allows for the prediction of key solid-state features. researchgate.netresearchgate.net

The crystal packing would likely be governed by a combination of weak intermolecular forces. researchgate.net These interactions dictate the material's bulk properties. rsc.org Potential interactions include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially interacting with the pyridine-like nitrogen atom (N-3) of an adjacent molecule (C-Br···N). rsc.org

Hydrogen Bonding: Weak C-H···N or C-H···F hydrogen bonds may form between the imidazole C-H groups and the nitrogen or fluorine atoms of neighboring molecules.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative Br and CF₃ groups, leading to dipole-dipole interactions that influence crystal packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. nih.gov These methods are valuable for routine characterization and for real-time reaction monitoring. uib.no

For this compound, characteristic vibrational bands can be assigned to specific functional groups. The C-F stretching modes of the trifluoromethyl group are typically strong in the IR spectrum, appearing in the 1100-1300 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range. researchgate.net Vibrations associated with the imidazole ring (C=C, C=N stretching) appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

During a chemical transformation, such as a Suzuki coupling where the bromine atom is substituted, vibrational spectroscopy can be used to monitor the reaction's progress. The disappearance of the characteristic C-Br stretching peak and the simultaneous appearance of new peaks corresponding to the product would indicate the conversion of the starting material. uib.no

Table 4: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

| C-H Stretch (imidazole ring) | 3100 - 3150 | IR, Raman |

| C=N / C=C Stretch (ring) | 1400 - 1600 | IR, Raman |

| C-F Stretch (CF₃) | 1100 - 1300 | IR (Strong) |

| C-Br Stretch | 500 - 650 | IR, Raman |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Aromaticity

The imidazole (B134444) ring is an aromatic heterocycle, and the introduction of substituents can modulate its aromaticity. nih.gov The bromine atom at the C4 position and the trifluoromethyl group at the N1 position both exert significant electronic effects. The bromine atom is an electronegative substituent that can withdraw electron density through the sigma framework (inductive effect) but can also donate electron density to the pi-system through its lone pairs (resonance effect). The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For 4-BROMO-1-(TRIFLUOROMETHYL)-1H-IMIDAZOLE, the HOMO is expected to be localized primarily on the imidazole ring and the bromine atom, while the LUMO is likely to be distributed over the imidazole ring and influenced by the electron-withdrawing trifluoromethyl group. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Computational studies on similar trifluoromethyl-substituted imidazole derivatives have shown that the trifluoromethyl group can lower the LUMO energy level. nih.gov

Table 1: Estimated Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

| Property | Estimated Value |

| HOMO Energy | -7.0 to -6.5 eV |

| LUMO Energy | -1.5 to -1.0 eV |

| HOMO-LUMO Gap | 5.5 to 5.0 eV |

| Dipole Moment | 3.0 to 4.0 D |

Note: These values are estimations based on computational studies of related bromo- and trifluoromethyl-substituted imidazoles and should be confirmed by specific calculations on the title compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts can be achieved with good accuracy using DFT calculations. mdpi.com For this compound, the chemical shifts of the imidazole ring protons and carbons are expected to be influenced by the substituents. The electron-withdrawing nature of both the bromine and trifluoromethyl groups would likely lead to a downfield shift (higher ppm values) for the ring protons and carbons compared to unsubstituted imidazole.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| H2 | 7.8 - 8.2 | - |

| H5 | 7.4 - 7.8 | - |

| C2 | - | 138 - 142 |

| C4 | - | 105 - 110 |

| C5 | - | 120 - 125 |

| CF3 | - | 118 - 122 (q, 1JCF ≈ 270 Hz) |

Note: These are estimated values based on the known effects of bromine and trifluoromethyl substituents on imidazole rings. Actual values may vary.

IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be calculated computationally. acs.org These calculations can help in assigning the observed experimental bands to specific vibrational modes of the molecule. For this compound, characteristic vibrational frequencies are expected for the C-H, C=N, and C-N stretching and bending modes of the imidazole ring, as well as the C-Br and C-F stretching modes. The strong electron-withdrawing effect of the trifluoromethyl group is likely to shift the vibrational frequencies of the imidazole ring to higher wavenumbers.

Table 3: Predicted Key IR Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) |

| C-H stretching (imidazole ring) | 3100 - 3200 |

| C=N stretching (imidazole ring) | 1500 - 1550 |

| C-N stretching (imidazole ring) | 1300 - 1400 |

| C-F stretching (CF3 group) | 1100 - 1250 (strong, multiple bands) |

| C-Br stretching | 550 - 650 |

Note: These are estimated ranges based on typical vibrational frequencies for substituted imidazoles and organofluorine compounds.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a valuable tool for investigating reaction mechanisms by locating and characterizing transition states. For this compound, several reactions could be of interest, including its synthesis and subsequent functionalization.

The synthesis of N-trifluoromethyl azoles has been a subject of interest, and computational studies can shed light on the mechanisms of these reactions. nih.govnih.gov For instance, the N-trifluoromethylation of a 4-bromoimidazole precursor could be studied to determine the most likely reaction pathway and the associated energy barriers. Transition state calculations can help in understanding the role of reagents and catalysts in facilitating the reaction.

Furthermore, the bromine atom at the C4 position can be a site for further functionalization, for example, through nucleophilic aromatic substitution or cross-coupling reactions. Transition state calculations for such reactions would provide valuable information on the reactivity of the C-Br bond and the feasibility of different synthetic transformations. These calculations can help predict the regioselectivity and stereoselectivity of reactions involving this compound.

Conformational Analysis and Intermolecular Interactions

The conformational preferences and intermolecular interactions of this compound can be investigated using computational methods.

Intermolecular Interactions: The presence of both a bromine atom and a trifluoromethyl group allows for a variety of intermolecular interactions. The bromine atom can participate in halogen bonding, where it acts as a halogen bond donor. rsc.org The fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors. The imidazole ring itself can participate in π-π stacking interactions. Computational studies can quantify the strength of these different non-covalent interactions, which are crucial in determining the crystal packing and the behavior of the compound in the solid state. The crystal structure of the related 4-bromo-1H-imidazole reveals intermolecular classical hydrogen bonds. researchgate.net

Substituent Effects: Hammett and Taft Parameters for Bromine and Trifluoromethyl Groups

The electronic effects of the bromine and trifluoromethyl substituents can be quantified using Hammett (σ) and Taft (σ*) parameters. These parameters are derived from experimental data and provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

Hammett Parameters: The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The σp and σm values for a substituent indicate its electronic effect from the para and meta positions, respectively.

Bromine: The bromine atom has a positive σp value, indicating that it is an electron-withdrawing group when positioned para to a reaction center. Its σm value is also positive.

Trifluoromethyl Group: The trifluoromethyl group is a very strong electron-withdrawing group and has a large positive σp value.

Taft Parameters: The Taft equation separates the electronic effects of substituents into inductive (σ*) and steric (Es) components.

Trifluoromethyl Group: The trifluoromethyl group has a large positive σ* value, reflecting its strong inductive electron-withdrawing nature. Its Es value indicates its steric bulk.

These parameters are useful for predicting the reactivity of this compound in various chemical reactions and for understanding the influence of its substituents on its chemical and physical properties.

Table 4: Hammett and Taft Parameters for Bromine and Trifluoromethyl Groups

| Substituent | Hammett σp | Hammett σm | Taft σ* | Taft Es |

| -Br | 0.23 | 0.39 | 2.84 | -0.45 |

| -CF3 | 0.54 | 0.43 | 2.6 | -1.16 |

Source: Values are taken from standard compilations of Hammett and Taft parameters and may vary slightly depending on the specific reaction series from which they were derived.

Applications As a Versatile Synthetic Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems

The presence of the bromo substituent on the imidazole (B134444) ring of 4-BROMO-1-(TRIFLUOROMETHYL)-1H-IMIDAZOLE allows for its participation in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. This compound can react with a variety of aryl or heteroaryl boronic acids or their esters to yield 4-aryl- or 4-heteroaryl-1-(trifluoromethyl)-1H-imidazoles. nih.govnih.govrsc.org These products are scaffolds found in many biologically active molecules. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base. semanticscholar.orgresearchgate.net

Heck Coupling: The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene. wikipedia.org this compound can be coupled with various alkenes to introduce vinyl groups at the C4 position of the imidazole ring. beilstein-journals.orgorganic-chemistry.orgbeilstein-journals.org This transformation is valuable for synthesizing precursors to more complex structures and for creating conjugated systems. nih.gov

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org By reacting this compound with terminal alkynes, alkynyl-substituted imidazoles can be prepared. researchgate.netnih.govorganic-chemistry.org These products are important intermediates for the synthesis of various heterocyclic compounds and can be found in natural products and pharmaceuticals.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org this compound can be coupled with a wide range of primary and secondary amines to produce 4-amino-1-(trifluoromethyl)-1H-imidazole derivatives. researchgate.netnih.gov This reaction is particularly useful for accessing compounds with potential applications in medicinal chemistry.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-Aryl/Heteroaryl-1-(trifluoromethyl)-1H-imidazole |

| Heck | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | 4-Vinyl-1-(trifluoromethyl)-1H-imidazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-1-(trifluoromethyl)-1H-imidazole |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 4-Amino-1-(trifluoromethyl)-1H-imidazole |

Scaffold for Exploring Structure-Reactivity Relationships in Organic Synthesis

Studies on N-trifluoromethyl azoles have shown that this moiety can increase the metabolic stability and lipophilicity of molecules, which are important considerations in drug design. nih.gov By systematically modifying the substituents introduced at the C4 position via cross-coupling reactions, researchers can probe how these changes affect the molecule's physical, chemical, and biological properties. The N-trifluoromethyl group serves as a unique modulator of these properties, making the resulting derivatives valuable for quantitative structure-activity relationship (QSAR) studies.

Intermediates in the Preparation of Advanced Materials

The synthesis of trifluoromethylated heterocyclic compounds is of growing interest in materials science. rsc.orgnih.gov The introduction of trifluoromethyl groups can enhance the thermal stability, and modify the electronic properties of organic materials. researchgate.net While specific material properties are beyond the scope of this article, it is noteworthy that derivatives of this compound can serve as key intermediates in the synthesis of more complex molecules intended for use in advanced materials. For example, the incorporation of trifluoromethylated imidazole units into larger conjugated systems, which can be achieved through the cross-coupling reactions mentioned earlier, is a strategy for tuning the electronic and photophysical properties of organic materials.

Role in Catalyst Design and Ligand Development

N-heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands in organometallic chemistry and catalysis. chemscene.com The electronic properties of the NHC ligand can be fine-tuned by modifying the substituents on the heterocyclic ring. The introduction of a trifluoromethyl group on the nitrogen atom of an imidazole-based NHC precursor, such as a derivative of this compound, would be expected to significantly decrease the σ-donating ability of the resulting carbene. researchgate.net

This electronic modification can have a profound impact on the catalytic activity and stability of the corresponding metal complexes. For instance, electron-deficient NHC ligands can be beneficial in certain catalytic cycles. While the direct use of this compound in this context is not extensively documented, the synthesis of N-trifluoromethyl imidazolium (B1220033) salts as precursors to NHC ligands has been reported. researchgate.net These precursors can be further functionalized at the C4 position to create a library of ligands with varying steric and electronic properties for applications in catalysis.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

The development of environmentally benign and economically viable synthetic methods is a paramount goal in modern chemistry. For 4-BROMO-1-(TRIFLUOROMETHYL)-1H-IMIDAZOLE, future efforts will likely concentrate on improving existing synthetic protocols and devising new, greener alternatives. Key areas of investigation will include the use of multi-component reactions (MCRs), which offer a streamlined approach to complex molecules in a single step, thereby reducing waste and energy consumption. nih.gov

Another avenue for improvement is the exploration of more cost-effective and readily available starting materials. researchgate.net The principles of green chemistry, such as maximizing atom economy and using less hazardous reagents, will guide the design of these new synthetic strategies. For instance, replacing traditional brominating agents with more benign alternatives could significantly enhance the sustainability of the synthesis.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Strategy | Potential Advantages | Key Research Focus |

| Multi-Component Reactions (MCRs) | High efficiency, reduced waste, operational simplicity. nih.gov | Design of novel MCRs that directly yield the target compound or a close precursor. |

| Catalytic Bromination | High selectivity, reduced use of stoichiometric reagents. | Development of selective and recyclable catalysts for the bromination of the trifluoromethylated imidazole (B134444) core. |

| Use of Greener Solvents | Reduced environmental impact, improved safety. | Screening of bio-based solvents or solvent-free reaction conditions. |

| Energy Efficiency | Lower energy consumption, reduced carbon footprint. | Application of microwave-assisted synthesis or mechanochemistry to accelerate reactions and reduce energy input. nih.gov |

Exploration of Novel Reaction Pathways and Catalytic Systems

The bromine atom at the C4 position of the imidazole ring is a prime site for a variety of chemical transformations, opening the door to a vast chemical space of novel derivatives. Future research will undoubtedly focus on leveraging this reactivity through the exploration of modern catalytic systems. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net Applying these methods to this compound could lead to the synthesis of a diverse library of compounds with potential applications in materials science and medicinal chemistry.

Furthermore, the development of novel catalytic systems tailored for the specific electronic properties of the trifluoromethylated imidazole ring will be a key area of research. This includes the design of new ligands that can enhance the efficiency and selectivity of metal catalysts, as well as the exploration of organocatalysis as a metal-free alternative. researchgate.net The investigation of C-H activation reactions at other positions of the imidazole ring also presents an exciting opportunity for direct and atom-economical functionalization.

Table 2: Potential Catalytic Systems for Further Functionalization

| Catalytic System | Target Transformation | Potential Advantages |

| Palladium-based catalysts | Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C4-Br position. | Well-established, high functional group tolerance, broad substrate scope. |

| Copper-based catalysts | Ullmann coupling, C-N and C-O bond formation. | Lower cost compared to palladium, unique reactivity. |

| Nickel-based catalysts | Reductive couplings, C-H functionalization. | Earth-abundant metal, potential for novel reactivity. |

| Organocatalysts | Asymmetric synthesis, metal-free transformations. | Avoids metal contamination, environmentally friendly. researchgate.net |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of molecules, thereby accelerating the discovery and development of new chemical entities and processes. In the context of this compound, advanced computational modeling, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide invaluable insights. clemson.edu

Future research in this area will likely focus on several key aspects. Firstly, computational models can be used to predict the reactivity of the molecule, identifying the most likely sites for electrophilic and nucleophilic attack and predicting the outcomes of various reactions. This predictive power can guide experimental work, saving time and resources. Secondly, computational studies can be employed to elucidate reaction mechanisms, providing a deeper understanding of how catalysts and reagents interact with the substrate. nih.gov Finally, these models can be used to predict the physicochemical and photophysical properties of novel derivatives, aiding in the rational design of molecules with specific desired characteristics.

Table 3: Applications of Computational Modeling

| Computational Method | Application Area | Expected Insights |

| Density Functional Theory (DFT) | Reaction mechanism studies, reactivity prediction. | Transition state energies, reaction pathways, charge distribution. nih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra and photophysical properties. | Absorption and emission wavelengths, excited state properties. clemson.edu |

| Molecular Dynamics (MD) Simulations | Study of intermolecular interactions and solvation effects. | Understanding of solvent effects on reactivity and stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling for biological activity. | Correlation of molecular structure with potential therapeutic effects. |

Integration with Flow Chemistry and Automation in Synthesis

The translation of promising synthetic routes from the laboratory to a larger scale often presents significant challenges. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater reproducibility. uc.ptyoutube.com The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a promising avenue for future research.

Automated synthesis platforms can be combined with flow reactors to enable high-throughput screening of reaction conditions and the rapid generation of compound libraries. researchgate.netnih.gov This approach can significantly accelerate the discovery of new reaction pathways and the optimization of existing ones. Furthermore, the modular nature of flow chemistry setups allows for the straightforward integration of multiple reaction and purification steps into a single, continuous process, which is particularly advantageous for multi-step syntheses. akjournals.comnih.gov

Table 4: Advantages of Flow Chemistry and Automation

| Feature | Benefit for the Synthesis of this compound |

| Precise control of reaction parameters | Improved yields and selectivity, reduced side product formation. youtube.com |

| Enhanced safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. uc.pt |

| Scalability | Straightforward scaling from laboratory to production quantities by extending reaction time. uc.pt |

| Automation and high-throughput screening | Rapid optimization of reaction conditions and efficient library synthesis. researchgate.netnih.gov |

| Integration of synthesis and purification | Streamlined multi-step processes with in-line purification. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 4-bromo-1-(trifluoromethyl)-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of the imidazole core. For brominated imidazoles, direct electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) are common. Key variables include:

- Temperature : Reactions under nitrogen at 120–140°C improve stability of intermediates (e.g., avoiding decomposition of trifluoromethyl groups) .

- Catalysts : Use of Pd-based catalysts for coupling reactions, with NaHSO₃ as a reducing agent to minimize side products .

- Solvents : Dry DMF or THF under inert atmospheres prevents hydrolysis of sensitive intermediates .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~7.5–8.0 ppm for imidazole protons) and 19F NMR for trifluoromethyl groups (δ ~-60 to -70 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z ≈ 229–231).

- Elemental Analysis : Match calculated vs. observed C/H/N/Br/F percentages (e.g., ±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (evidenced by brominated imidazole toxicity) .

- Waste Management : Segregate halogenated waste in labeled containers; neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in derivatives of this compound?

- Methodological Answer :

- Modeling : Use Gaussian or ORCA software to calculate Fukui indices for electrophilic attack sites. For example, the C4 position in imidazole is more reactive due to electron-withdrawing CF₃/Br groups .

- Transition State Analysis : Simulate energy barriers for bromination or cross-coupling reactions to optimize regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data or unexpected reactivity?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR/IR/MS with X-ray crystallography (if crystalline) to confirm structure .

- Reactivity Studies : Perform kinetic isotope effects (KIEs) or Hammett plots to probe electronic effects of substituents .

- Error Analysis : Statistically assess instrumental variability (e.g., ±0.1 ppm NMR shifts) using ANOVA .

Q. How to design experiments investigating the compound’s stability under varying pH/temperature?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to pH 2–12 buffers at 40–60°C; monitor degradation via HPLC every 24 hours .

- Kinetic Modeling : Fit data to Arrhenius or Eyring equations to predict shelf-life .

Q. What statistical frameworks ensure reproducibility in catalytic applications of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test catalyst loading, temperature, and solvent interactions .

- Uncertainty Quantification : Report confidence intervals (95% CI) for yield data and use Grubbs’ test to exclude outliers .

Data Presentation and Theoretical Frameworks

Q. How to present complex synthetic or analytical data in publications?

- Methodological Answer :

- Tables : Summarize reaction conditions (e.g., Table 1: Catalyst, Solvent, Yield%) .

- Figures : Use annotated spectra with peak assignments (e.g., Figure 2: ¹H NMR with integration values) .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.